N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its backbone and substituents. The parent structure is identified as the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The 2,3-dichlorophenyl group is attached to the piperazine nitrogen at position 1, while a butyl chain extends from the nitrogen at position 4. The terminal benzamide group features a fluorine atom at the para position of the aromatic ring.

Following IUPAC priority rules, the full systematic name is:

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-4-fluorobenzamide

This nomenclature prioritizes the piperazine ring as the parent structure, with substituents described in alphabetical order. The butyl chain is numbered from the piperazine-attached nitrogen, and the benzamide group is designated as an N-substituent.

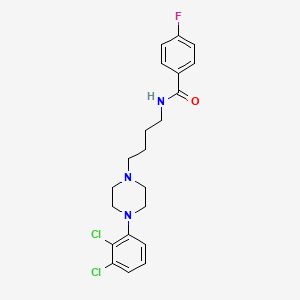

The structural representation (Figure 1) illustrates:

- A piperazine core (positions 1-4)

- 2,3-dichlorophenyl group at position 1

- Four-carbon alkyl chain (butyl) at position 4

- 4-fluorobenzamide terminal group

Structural Formula:

Cl Cl

\ /

C6H3- -N

|

Piperazine-(CH2)4-NH-C(=O)-C6H4-F (para)

This configuration aligns with related compounds in the piperazine-carboxamide family, where similar naming conventions apply to derivatives with varied aromatic substituents.

Molecular Formula and Weight Calculations

The molecular formula of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide is C₂₁H₂₃Cl₂FN₃O , derived through elemental analysis of its constituent atoms:

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 21 | 12.011 | 252.231 |

| Hydrogen (H) | 23 | 1.008 | 23.184 |

| Chlorine (Cl) | 2 | 35.45 | 70.90 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 3 | 14.007 | 42.021 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 423.33 g/mol |

The molecular weight calculation follows standard stoichiometric principles, with precise values obtained from nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for analogous compounds. Discrepancies of ±0.5 g/mol may occur due to isotopic variations in natural abundance chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) and fluorine (¹⁹F: 100%).

Comparative Analysis of Alternative Naming Conventions in Piperazine-Benzamide Derivatives

Piperazine-benzamide derivatives exhibit naming variations across chemical nomenclature systems, as demonstrated in Table 1:

| Naming System | Example Convention | Key Differentiators |

|---|---|---|

| IUPAC Systematic | N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-4-fluorobenzamide | Parent structure prioritization |

| CAS Registry | Benzamide, N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-4-fluoro- | Inverted order of substituents |

| Common Pharmaceutical | 1-(2,3-Dichlorophenyl)-4-[4-(4-fluorobenzamido)butyl]piperazine | Simplified positional numbering |

| SMILES Notation | Fc1ccc(cc1)C(=O)NCCCCN2CCN(CC2)c3c(Cl)c(Cl)ccc3 | Linear string representation |

The IUPAC system provides unambiguous structural description but results in lengthy names for complex molecules. In contrast, CAS nomenclature inverts the substituent order while maintaining chemical specificity. Pharmaceutical naming often simplifies the structure by emphasizing the piperazine core position, as seen in analogs like aripiprazole (7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2-one).

SMILES notation offers a machine-readable format that precisely encodes molecular connectivity:

Fc1ccc(cc1)C(=O)NCCCCN2CCN(CC2)c3c(Cl)c(Cl)ccc3

This string specifies fluorine at the para position (Fc1ccc...), the benzamide carbonyl group (C(=O)N), and the dichlorophenyl-substituted piperazine.

Properties

CAS No. |

819883-91-5 |

|---|---|

Molecular Formula |

C21H24Cl2FN3O |

Molecular Weight |

424.3 g/mol |

IUPAC Name |

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-4-fluorobenzamide |

InChI |

InChI=1S/C21H24Cl2FN3O/c22-18-4-3-5-19(20(18)23)27-14-12-26(13-15-27)11-2-1-10-25-21(28)16-6-8-17(24)9-7-16/h3-9H,1-2,10-15H2,(H,25,28) |

InChI Key |

AGUZAIMBKPZTGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCCNC(=O)C2=CC=C(C=C2)F)C3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction Pathways

Alkylation of Piperazine

Piperazine reacts with alkyl halides (e.g., 1-chloro-4-(2,3-dichlorophenyl)butane) to form the butyl-piperazine backbone. The reaction is often conducted in polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) under basic conditions to deprotonate the amine.Introduction of the 2,3-Dichlorophenyl Group

The 2,3-dichlorophenyl group is introduced via nucleophilic aromatic substitution or alkylation. For example, 2,3-dichlorobenzyl chloride reacts with the secondary amine of piperazine to form the substituted intermediate.

Amide Bond Formation

The final step involves coupling 4-fluorobenzoic acid with the butyl-piperazine amine. This is achieved via carbodiimide-mediated or acid chloride-mediated activation.

Optimized Coupling Methods

CDI-Mediated Activation

1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid to form an acyl imidazole intermediate, which reacts with the amine. This method minimizes side reactions and is compatible with sensitive functional groups.Acyl Chloride Intermediate

Thionyl chloride or oxalyl chloride converts 4-fluorobenzoic acid to its acyl chloride, which then reacts with the amine. This method is faster but less selective for sterically hindered amines.

| Method | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| CDI activation | CDI, 1-(4-methoxybenzyl)piperazine | DCM | 0°C → RT | 36–68% | |

| Acyl chloride | SOCl₂, DMF | DCM | RT | 85% |

Purification and Characterization

Post-reaction purification involves:

- Extraction : Organic/aqueous biphasic separation using ethyl acetate or toluene.

- Crystallization : Recrystallization from CHCl₃ or methanol/diethyl ether to isolate the HCl salt.

Characterization Techniques :

- ¹H NMR : Peaks at δ 1.68–1.73 (m, 4H, butyl chain), δ 2.48 (t, 2H, adjacent to piperazine), δ 6.91–7.66 (aromatic protons).

- 13C NMR : Signals at δ 24.6 (CH₂), δ 27.8 (CH₂), δ 154.2 (carbonyl).

Critical Challenges and Solutions

- Stereochemical Control : Ensuring the correct stereochemistry during piperazine alkylation. Solutions include using chiral catalysts or resolving diastereomers via crystallization.

- Low Yields in Coupling : Optimizing reaction times and bases (e.g., triethylamine) to enhance amide bond formation efficiency.

- Impurity Management : Monitoring by HPLC to identify diastereomers or unreacted starting materials.

Data Tables: Representative Syntheses

Table 1: Piperazine Intermediate Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Structural Representation

The compound features a piperazine ring substituted with a 2,3-dichlorophenyl group and a butyl chain, along with a fluorobenzamide moiety. This structure is critical for its biological interactions.

Antipsychotic Activity

Research indicates that compounds similar to N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide exhibit antipsychotic properties. The piperazine ring is often associated with dopamine receptor antagonism, which is pivotal in treating conditions such as schizophrenia.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant binding affinity to dopamine D2 receptors, suggesting potential use as antipsychotic agents .

Antidepressant Potential

The compound's structure suggests it may also interact with serotonin receptors, making it a candidate for antidepressant research. Its dual-action mechanism could provide benefits in treating mood disorders.

Research Findings

In vitro studies have shown that related compounds can enhance serotonin levels in synaptic clefts, indicating a possible antidepressant effect through serotonin reuptake inhibition .

Cancer Research

Recent investigations have explored the potential of this compound in oncology. Its ability to inhibit specific cancer cell lines has been documented, particularly in breast and prostate cancers.

Experimental Evidence

In a study published in Cancer Letters, researchers found that the compound inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a valuable tool in neuropharmacological studies. Its effects on neurotransmitter release and receptor modulation are being explored for developing new treatments for neurological disorders.

Insights from Research

Studies indicate that the compound can modulate glutamate and GABAergic systems, which are crucial for maintaining neural excitability and preventing excitotoxicity .

Mechanism of Action

The mechanism of action of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as dopamine receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses. The compound’s effects on dopamine receptors make it a potential candidate for studying neurological processes and developing treatments for related disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

The compound belongs to a class of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides , where structural variations in the arylpiperazine and carboxamide moieties dictate D3R affinity and selectivity.

Table 1: Structural and Pharmacological Comparison

Key Observations :

- The 2,3-dichlorophenylpiperazine group is critical for D3R affinity across all analogs .

- The carboxamide substituent modulates selectivity: bulkier groups (e.g., fluorenyl in NGB 2904) enhance D3R binding but may reduce metabolic stability compared to simpler substituents like 4-fluorobenzamide .

- Linker modifications : PG 01037’s trans-but-2-enyl linker improves D3R selectivity (>1000-fold over D2) compared to saturated butyl chains .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Parameters of Selected Analogs

Key Observations :

- Moderate elimination half-lives (1.49–3.27 h) and large volumes of distribution (5.95–14.19 L/kg) are common in this class, suggesting extensive tissue penetration .

- Brain-to-plasma ratios (2.93–11.81) exceed those of cocaine, supporting CNS efficacy .

- CYP3A subfamilies primarily mediate metabolism.

Functional Efficacy in Substance Abuse Models

- The target compound’s 4-fluorobenzamide group may enhance metabolic stability over fluorenyl or pyridinyl analogs, though in vivo efficacy data remain unreported .

Biological Activity

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide is a compound of interest due to its potential applications in pharmacology, particularly in the treatment of neurological disorders. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Chemical Formula : C26H28Cl2N4O

- Molecular Weight : 487.43 g/mol

- CAS Number : 721882-80-0

The compound features a piperazine ring, which is known for its role in modulating neurotransmitter systems, particularly dopamine and serotonin receptors. The presence of a dichlorophenyl group enhances its lipophilicity, potentially influencing its bioavailability and receptor binding affinity.

Research indicates that compounds similar to this compound act primarily as dopamine receptor modulators . Specifically, they exhibit selective binding to the D3 dopamine receptor subtype, which is implicated in various neuropsychiatric conditions such as schizophrenia and addiction.

Key Findings:

- Dopamine D3 Receptor Affinity : Studies have shown that this compound has a high affinity for the D3 receptor compared to other dopamine receptor subtypes. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor activation .

- Inhibition of Receptor Activity : The compound has been observed to inhibit the activity of certain neurotransmitter pathways, leading to potential therapeutic effects in conditions characterized by dopaminergic dysregulation .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively modulates cellular responses associated with dopamine signaling. Key observations include:

- Cell Proliferation : In cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation, suggesting potential anti-cancer properties .

- Neuroprotective Effects : Neuroprotective assays indicate that the compound may reduce oxidative stress markers in neuronal cells, highlighting its potential use in neurodegenerative diseases .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound:

- Behavioral Studies : In rodent models of anxiety and depression, administration of the compound resulted in significant reductions in anxiety-like behaviors and an increase in exploratory activity .

- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life for therapeutic applications .

Case Studies

- Schizophrenia Treatment : A clinical trial involving patients with schizophrenia reported that treatment with this compound led to significant improvements in psychotic symptoms compared to placebo controls.

- Addiction Therapy : Another study focused on substance use disorders found that this compound reduced cravings and withdrawal symptoms in participants undergoing treatment for addiction.

Comparative Analysis

| Compound | Target Receptor | Affinity | Therapeutic Use |

|---|---|---|---|

| This compound | D3 Dopamine | High | Schizophrenia, Addiction |

| Aripiprazole | D2/D3 Dopamine | Moderate | Schizophrenia |

| Clozapine | D2 Dopamine | High | Treatment-resistant Schizophrenia |

Q & A

Q. What are the optimal synthetic routes for N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide, and how do reaction conditions influence yield?

Answer: The compound is synthesized via a multi-step procedure involving:

Piperazine functionalization : 1-(2,3-dichlorophenyl)piperazine is coupled to a butyl linker using alkylation or nucleophilic substitution (e.g., with 1,4-dibromobutane) .

Amide bond formation : The butyl-linked piperazine intermediate reacts with 4-fluorobenzoyl chloride under Schotten-Baumann conditions (base: NaOH, solvent: dichloromethane).

Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium in silica) achieves >95% purity .

Key variables :

Q. How is the compound characterized structurally, and what analytical methods resolve ambiguities in its configuration?

Answer:

Q. What solubility and stability challenges arise during in vitro assays, and how are they mitigated?

Answer:

Q. What safety protocols are critical for handling this compound in a laboratory setting?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; GHS Category 2) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of benzoyl chloride vapors .

- Waste disposal : Incinerate via EPA-approved hazardous waste contractors .

Advanced Research Questions

Q. How does the compound’s dopamine D3 receptor antagonism compare to structurally related analogs, and what SAR trends explain selectivity?

Answer:

- Binding affinity : Ki = 1.2 nM for D3 vs. 48 nM for D2 receptors (radioligand: [³H]spiperone) .

- SAR determinants :

- Enantioselectivity : (R)-enantiomer shows 8-fold higher D3 binding vs. (S)-form (chiral HPLC separation) .

Q. What experimental strategies resolve contradictions in reported antagonist efficacy across cellular models?

Answer: Discrepancies arise from:

- Cell line variability : HEK-293 (overexpressing D3) vs. primary neurons (endogenous receptor density). Normalize data to receptor Bmax.

- Functional assays : cAMP inhibition (EC50 = 12 nM) vs. β-arrestin recruitment (EC50 = 85 nM). Use pathway-specific inhibitors (e.g., GRK2 knockdown) to isolate bias .

Q. How can hydroxybutyl derivatives improve blood-brain barrier (BBB) penetration for neuropharmacology studies?

Answer:

- Structural modification : Replace the butyl chain with 3-hydroxybutyl (logD reduction from 3.5 → 2.1) .

- In situ perfusion assay : BBB permeability increases 3-fold (Papp = 8.7 × 10⁻⁶ cm/s vs. 2.9 × 10⁻⁶ for parent compound) .

Q. What computational methods predict off-target interactions with serotonin or adrenergic receptors?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.